4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethylcyclobutylmethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the ethylcyclobutylmethyl group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H16BrN3 |
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Molecular Weight |
258.16 g/mol |
IUPAC Name |
4-bromo-1-[(1-ethylcyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H16BrN3/c1-2-10(4-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13) |
InChI Key |
RISCJSSTGOQAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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